4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety linked through an ether bond to a trifluoropropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Trifluoropropanesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with 3,3,3-trifluoropropanesulfonyl chloride under basic conditions to form the sulfonylated pyrrolidine.
Coupling with Pyrimidine: The final step involves the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative, typically through an etherification reaction using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various biological pathways.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studying enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanesulfonyl group can enhance binding affinity and specificity, while the pyrimidine and pyrrolidine moieties contribute to the overall molecular recognition and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(3-fluoropropyl)pyrrolidin-3-yl]oxy}pyrimidine
- 4-{[1-(3-chloropropyl)pyrrolidin-3-yl]oxy}pyrimidine
- 4-{[1-(3-bromopropyl)pyrrolidin-3-yl]oxy}pyrimidine
Uniqueness
4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the trifluoropropanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding specificity and stability.
Properties
IUPAC Name |
4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3S/c12-11(13,14)3-6-21(18,19)17-5-2-9(7-17)20-10-1-4-15-8-16-10/h1,4,8-9H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWWSQJOORZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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